2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol is a useful research compound. Its molecular formula is C25H31N3O4 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopy
Research on NH-pyrazoles, including compounds with phenol residues, reveals complex patterns of hydrogen bonds and tautomerism. These structural properties are critical for understanding the chemical behavior and potential applications of similar compounds in materials science and molecular engineering (Cornago et al., 2009).
Potential Imaging Agents for PET Scans
A study on the synthesis of a potential PET ligand demonstrates the application of pyrazole derivatives in developing imaging agents for cannabinoid receptors, highlighting their significance in medical imaging and diagnostic research (Kumar et al., 2004).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies provide insights into the electronic structure, molecular interactions, and potential biological activity of compounds. Such research aids in drug design and the understanding of molecular mechanisms (Viji et al., 2020).
Antagonist Interaction with CB1 Cannabinoid Receptor
The interaction of pyrazole derivatives with CB1 cannabinoid receptors has been explored, suggesting applications in pharmacology and therapeutic agent development. These studies contribute to the understanding of receptor-ligand interactions and drug design (Shim et al., 2002).
Synthesis of Heterocyclic Systems
Research on the synthesis of new heterocyclic derivatives incorporating specific moieties demonstrates the versatility of pyrazole compounds in chemical synthesis. These findings have implications for the development of novel materials and chemical entities (Int, 2019).
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-piperidin-1-ylethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-17-24(18-7-10-22(30-2)23(15-18)31-3)25(27-26-17)20-9-8-19(16-21(20)29)32-14-13-28-11-5-4-6-12-28/h7-10,15-16,29H,4-6,11-14H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMARUOWAJWKFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCCCC3)O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.